molecular formula C22H20N4O2 B2706097 N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923245-94-7

N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2706097
CAS No.: 923245-94-7
M. Wt: 372.428
InChI Key: KPBQXOYRNDMAEJ-UHFFFAOYSA-N
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Description

Structural Significance of Pyrazolo[4,3-c]Pyridine Core in Drug Design

The pyrazolo[4,3-c]pyridine framework (Figure 1) provides a rigid, planar structure that enables precise three-dimensional positioning of pharmacophoric groups. Its fused bicyclic system contains:

  • A pyrazole ring (positions 1–4) contributing π-stacking interactions
  • A pyridine ring (positions 5–8) offering hydrogen-bond acceptor sites
  • Four modifiable positions (N-1, C-3, C-5, and C-7) for structure-activity relationship (SAR) studies

In N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, the C-7 carboxamide group engages in hydrogen bonding with biological targets, while the N-1 phenyl and C-5 methyl substituents enhance hydrophobic interactions (Figure 2). The 3-keto moiety at position 3 increases planarity and participates in charge-transfer complexes.

Comparative studies of pyrazolo[4,3-c]pyridine derivatives demonstrate that substitution patterns directly influence target affinity. For example, AlphaScreen assays showed that adding an aminoalkyl chain at N-1 improved TbPEX14–PEX5 protein-protein interaction (PPI) inhibition by >100-fold compared to unsubstituted analogs (Table 1).

Table 1. Impact of N-1 Substitution on PEX14–PEX5 Inhibition

Compound N-1 Substituent EC₅₀ (μM)
1 Methyl 265
50 Aminoalkyl 0.08

Historical Evolution of Pyrazolo[4,3-c]Pyridine Derivatives in Pharmacological Research

The synthetic exploration of pyrazolo[4,3-c]pyridines began with El-sayed and Ohta’s 1973 report on thermal cyclization of pyrazole-carboxylic acid derivatives. Early routes suffered from low yields (<30%) and limited functional group tolerance, restricting structural diversification.

Key milestones in methodology development include:

  • 2006: Introduction of benzenediazonium coupling for C-7 azo derivatives
  • 2019: NMR-guided optimization of PEX14–PPI inhibitors using pyrazolo[4,3-c]pyridine cores
  • 2023: One-pot Japp–Klingemann annulation for streamlined pyrazolo[4,3-b]pyridine synthesis

The compound under discussion benefits from these advances, particularly the late-stage functionalization strategies demonstrated by vectorial elaboration of pyrazolo[3,4-c]pyridines. Its 7-carboxamide group reflects modern trends in fragment-based drug discovery (FBDD), where polar moieties are added to enhance target complementarity.

Recent pharmacological applications highlight the scaffold’s versatility:

  • Antitrypanosomal agents: Pyrazolo[4,3-c]pyridines inhibit trypanosome PEX14–PEX5 interactions with EC₅₀ values down to 80 nM
  • Kinase inhibitors: Structural analogs serve as Bruton’s tyrosine kinase (BTK) inhibitors with picomolar potency
  • Anticancer drugs: Selpercatinib’s pyrazolo[4,3-c]pyridine core enables selective RET kinase inhibition

The synthesis of this compound likely employs a hybrid approach combining:

  • TBD-catalyzed aminolysis for carboxamide installation
  • Reductive amination for N-1 aryl group introduction
  • SNAr reactions for C-5 methylation

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-9-10-15(2)19(11-14)23-21(27)17-12-25(3)13-18-20(17)24-26(22(18)28)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBQXOYRNDMAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl and methyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the carboxamide group: This step often involves the reaction of the intermediate with an amine derivative under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Relevance : While direct activity data for the target compound is unavailable, analogs with N-aryl carboxamides (e.g., 4-methylphenyl in 923175-15-9) are often explored as kinase inhibitors or antimicrobial agents.
  • Solubility and Stability : The 2-methoxyethyl group (923233-41-4) may improve aqueous solubility, whereas benzyl (923226-49-7) could enhance logP values for CNS-targeting applications.
  • Synthetic Optimization : Ultrasound-assisted methods () and palladium-catalyzed amination () offer pathways to diversify substituents efficiently .

Biological Activity

N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound's chemical properties are as follows:

PropertyValue
CAS Number 923245-94-7
Molecular Formula C22H20N4O2
Molecular Weight 372.4 g/mol
Structure Chemical Structure

Anticancer Properties

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit significant anticancer properties. Specifically, N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl has been evaluated for its ability to inhibit tumor growth and enhance radiosensitivity in cancer cells.

  • Mechanism of Action : The compound likely functions by inhibiting key enzymes involved in DNA repair mechanisms, thereby increasing the susceptibility of cancer cells to radiation therapy. This is particularly relevant for glioblastoma treatment where enhanced radiosensitivity can lead to improved therapeutic outcomes .
  • Case Study : In a study involving the U251 glioblastoma cell line, treatment with E7016 (a related compound) demonstrated a significant reduction in PARP activity and increased DNA damage following irradiation. This suggests that similar compounds may enhance the efficacy of radiotherapy through similar mechanisms .

Antimicrobial Activity

The pyrazolo[4,3-c]pyridine derivatives have also shown promise as antimicrobial agents. Their ability to interact with microbial enzymes or disrupt cellular processes makes them potential candidates for developing new antibiotics.

  • In Vitro Studies : Various derivatives have been tested against bacterial strains, showing varying degrees of effectiveness. The structural modifications in pyrazolo compounds can lead to enhanced activity against specific pathogens.

Research Findings

A comprehensive review of literature reveals that pyrazolo[4,3-c]pyridine derivatives are not only effective against cancer but also possess anti-inflammatory and analgesic properties. These findings are summarized in the following table:

Activity TypeDescriptionReferences
Anticancer Inhibition of tumor growth and enhanced radiosensitivity ,
Antimicrobial Effective against various bacterial strains
Anti-inflammatory Reduction of inflammation markers in vivo
Analgesic Pain relief in animal models

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with cyclization of pyrazole intermediates followed by functionalization. Key steps include:
  • Cyclocondensation : Use of substituted pyrazole-carboxylates with aryl amines under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
  • Amidation : Coupling the pyrazolo[4,3-c]pyridine core with 2,5-dimethylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for >95% purity .
    Optimization Tips :
  • Catalysts like Pd(OAc)₂ for Suzuki-Miyaura cross-coupling (if halogenated intermediates are used) .
  • Solvent choice (e.g., THF for better solubility of intermediates) .

Q. Which characterization techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, pyrazole NH at δ 12.1 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns (e.g., SHELX software for refinement ).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₄H₂₂N₄O₂: 399.1812) .
  • HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water mobile phase) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against PARP-1 (IC₅₀ assays using recombinant enzymes, 10 µM–1 nM range) due to structural similarity to known PARP inhibitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ values compared to cisplatin controls) .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Strategies include:
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing 2,5-dimethylphenyl with 3-bromophenyl reduces PARP inhibition by 40% ).
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize data to positive controls (e.g., olaparib for PARP assays) .
  • Meta-Analysis : Pool data from >3 independent replicates and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) .

Q. What computational approaches predict target engagement and off-target risks?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to PARP-1 (PDB: 5DS3). Focus on interactions with catalytic Glu988 and NAD⁺-binding pocket .
  • Pharmacophore Mapping : Identify critical features (e.g., carboxamide hydrogen bonds, aromatic π-stacking) using Schrödinger Phase .
  • Off-Target Screening : SwissTargetPrediction to assess kinase/GPCR affinities .

Q. How can low yields in the final cyclization step be troubleshooted?

  • Methodological Answer : Common issues and solutions:
  • Intermediate Stability : Protect reactive groups (e.g., tert-butyl carbamate for amines) during cyclization .
  • Catalyst Optimization : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligand screening (XPhos improves yields by 20% in cross-couplings ).
  • Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) for faster kinetics .

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